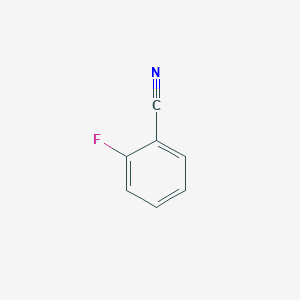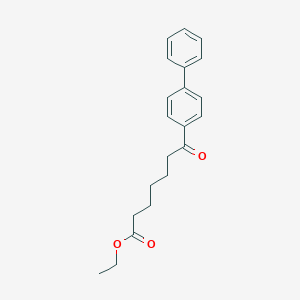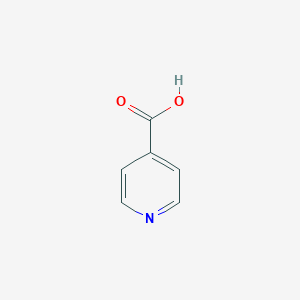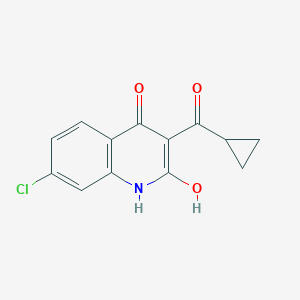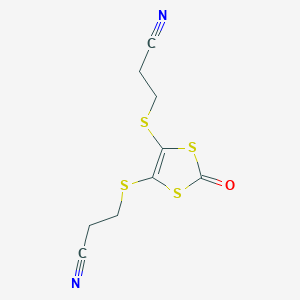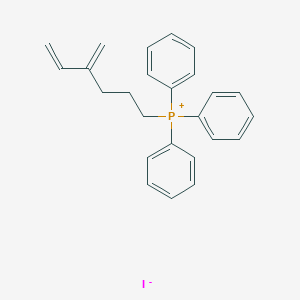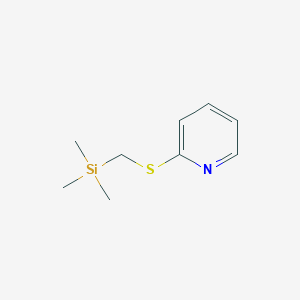
Trimethyl(pyridin-2-ylsulfanylmethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(pyridin-2-ylsulfanylmethyl)silane, also known as TMS-PySMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and catalysis. This compound contains a silicon atom attached to a pyridine ring, which makes it a versatile reagent for various chemical reactions.
科学的研究の応用
Trimethyl(pyridin-2-ylsulfanylmethyl)silane has been extensively studied for its potential applications in organic synthesis and catalysis. It can be used as a reagent for the preparation of various sulfur-containing compounds, such as thioethers, thioesters, and thiocarbamates. Trimethyl(pyridin-2-ylsulfanylmethyl)silane can also be used as a catalyst for various reactions, such as the synthesis of benzimidazoles and the cross-coupling of aryl chlorides with thiols. Additionally, Trimethyl(pyridin-2-ylsulfanylmethyl)silane has been used as a ligand for the preparation of organometallic complexes.
作用機序
The mechanism of action of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in organic synthesis and catalysis is not fully understood. However, it is believed that the pyridine ring and sulfur atom in Trimethyl(pyridin-2-ylsulfanylmethyl)silane play a crucial role in activating the substrates and facilitating the reaction. The silicon atom in Trimethyl(pyridin-2-ylsulfanylmethyl)silane also contributes to the stability of the reagent and the products.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of Trimethyl(pyridin-2-ylsulfanylmethyl)silane. However, it is known that Trimethyl(pyridin-2-ylsulfanylmethyl)silane is not intended for human consumption and should be handled with caution due to its potential toxicity.
実験室実験の利点と制限
One of the main advantages of using Trimethyl(pyridin-2-ylsulfanylmethyl)silane in lab experiments is its versatility as a reagent and catalyst. It can be used in various reactions and can be easily synthesized in large quantities. However, Trimethyl(pyridin-2-ylsulfanylmethyl)silane is also known to be air-sensitive and can decompose in the presence of oxygen and moisture. Therefore, it should be stored and handled under inert conditions.
将来の方向性
There are numerous future directions for the study of Trimethyl(pyridin-2-ylsulfanylmethyl)silane. One potential direction is the development of new synthetic methods using Trimethyl(pyridin-2-ylsulfanylmethyl)silane as a reagent or catalyst. Another direction is the study of the mechanism of action of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in various reactions. Additionally, the use of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in the preparation of new organometallic complexes and the study of their properties is also a promising area of research.
合成法
The synthesis of Trimethyl(pyridin-2-ylsulfanylmethyl)silane involves the reaction between pyridin-2-ylmethanethiol and chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces Trimethyl(pyridin-2-ylsulfanylmethyl)silane as a colorless liquid with a boiling point of 120-122°C. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
特性
CAS番号 |
151668-58-5 |
|---|---|
製品名 |
Trimethyl(pyridin-2-ylsulfanylmethyl)silane |
分子式 |
C9H15NSSi |
分子量 |
197.37 g/mol |
IUPAC名 |
trimethyl(pyridin-2-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H15NSSi/c1-12(2,3)8-11-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3 |
InChIキー |
APQOORZJMWGMGV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CSC1=CC=CC=N1 |
正規SMILES |
C[Si](C)(C)CSC1=CC=CC=N1 |
同義語 |
Pyridine,2-[[(trimethylsilyl)methyl]thio]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



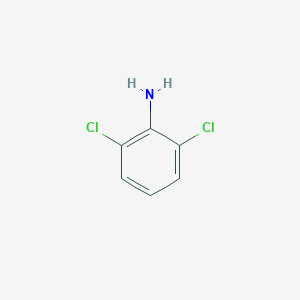
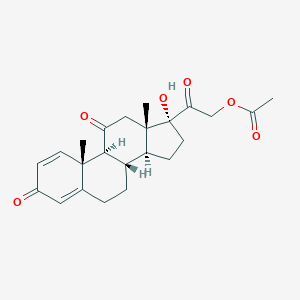
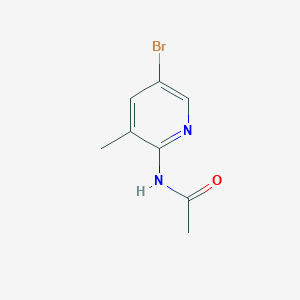

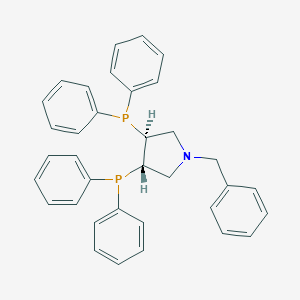
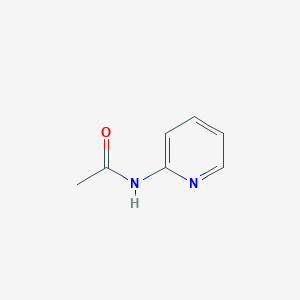
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)
